molecular formula C25H26N2O4 B2446390 2-(3-Morpholinopropyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 844827-23-2

2-(3-Morpholinopropyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2446390
CAS RN: 844827-23-2
M. Wt: 418.493
InChI Key: HSYKLCUASSQWHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

An efficient and practical synthetic procedure for libraries of diversified 1,2-dihydrochromeno [2,3- c ]pyrrole-3,9-diones using a multicomponent process is presented . This protocol was found to be compatible with a wide range of substituents and paves the way for the practical synthesis of title compounds with a broad range of substituents under mild condition . The products can be easily isolated by crystallization without the use of chromatography .


Molecular Structure Analysis

The molecular structure of “2-(3-Morpholinopropyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is unique and allows for potential use in various fields of scientific research.


Chemical Reactions Analysis

The synthesis of “2-(3-Morpholinopropyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” involves a multicomponent process . This process is compatible with a wide range of substituents, allowing for the synthesis of compounds with a broad range of substituents under mild conditions .

Scientific Research Applications

Synthesis and Molecular Interactions

Compounds with structures similar to 2-(3-Morpholinopropyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have been synthesized and their crystal structures analyzed to understand molecular interactions, such as hydrogen bonding and π-π interactions. For instance, the synthesis of related compounds demonstrates their potential in forming complex molecular structures with significant implications for material science and pharmaceutical research (Kaynak, Özbey, & Karalı, 2013).

Anticonvulsant Properties

Derivatives of pyrrolidine-2,5-dione, which share a similar core structure, have been evaluated for their anticonvulsant properties. These studies suggest that compounds with morpholine groups may offer new pathways for the development of antiepileptic drugs, demonstrating significant efficacy in various seizure models (Rybka et al., 2017).

Biodegradable Material Synthesis

Morpholine-2,5-dione derivatives have been utilized in the synthesis of biodegradable polyesteramides, indicating the role of these compounds in developing environmentally friendly materials. Such materials could have applications ranging from medical devices to sustainable packaging solutions, showcasing the broad utility of morpholine derivatives in polymer science (Veld, Dijkstra, & Feijen, 1992).

Electrochromic Applications

Novel conjugated polymers incorporating pyrrolo[3,4-c]pyrrole units have been explored for their potential in electrochromic devices. These materials exhibit promising properties for applications in smart windows, displays, and energy-efficient lighting, highlighting the versatility of pyrrolo[3,4-c]pyrrole derivatives in advanced material applications (Hu et al., 2015).

Photoluminescent Materials

The development of photoluminescent materials using 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units, which are structurally related to the compound of interest, showcases the potential of these derivatives in optoelectronic applications. Such materials could be used in the development of new types of light-emitting devices and sensors (Beyerlein & Tieke, 2000).

properties

IUPAC Name

1-(4-methylphenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4/c1-17-7-9-18(10-8-17)22-21-23(28)19-5-2-3-6-20(19)31-24(21)25(29)27(22)12-4-11-26-13-15-30-16-14-26/h2-3,5-10,22H,4,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYKLCUASSQWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=CC=CC=C5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Morpholinopropyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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